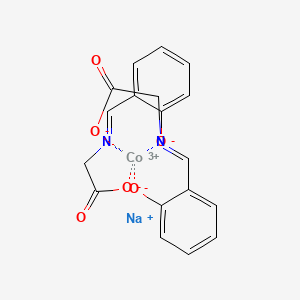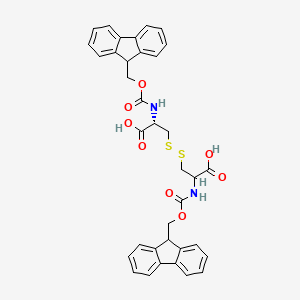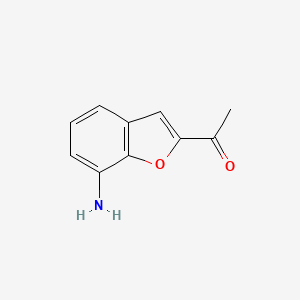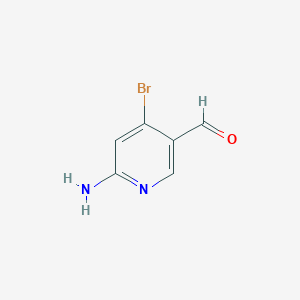
6-Amino-4-bromonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-bromonicotinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of nicotinaldehyde followed by amination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 4-bromonicotinaldehyde is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-4-bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as in the Ullmann amination reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as copper catalysts and ammonia are used in Ullmann-type reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Amino-4-bromonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural product alkaloids like fusaric acid.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: The compound is involved in the synthesis of potential pharmaceutical agents with various biological activities.
Industry: It is utilized in the development of new materials with specific organic properties and in the production of agricultural fungicides.
Mécanisme D'action
The mechanism of action of 6-Amino-4-bromonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparaison Avec Des Composés Similaires
6-Bromonicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-6-bromonicotinaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
6-Amino-4-chloronicotinaldehyde:
Uniqueness: 6-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C6H5BrN2O |
|---|---|
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
6-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |
Clé InChI |
HTRPBPQOGOGNSC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


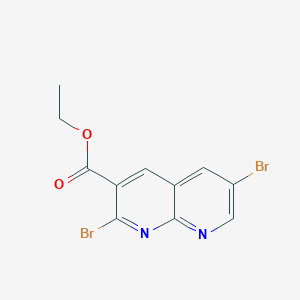
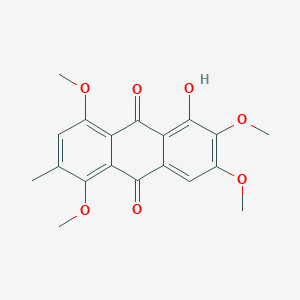


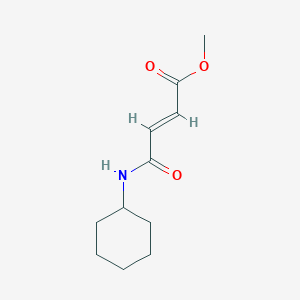
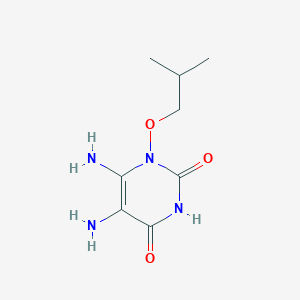
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
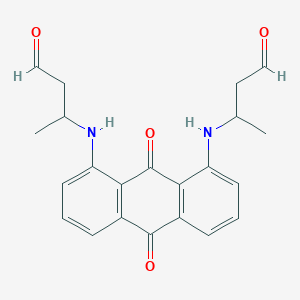
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
